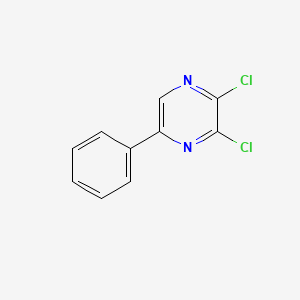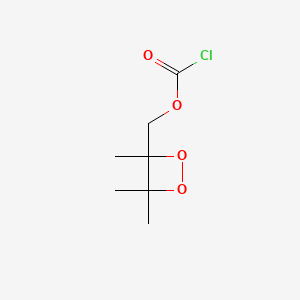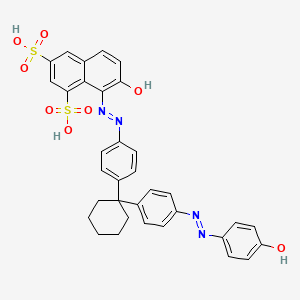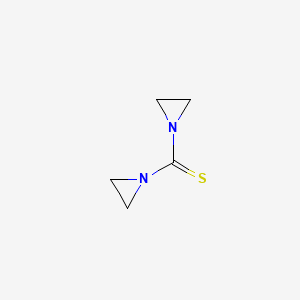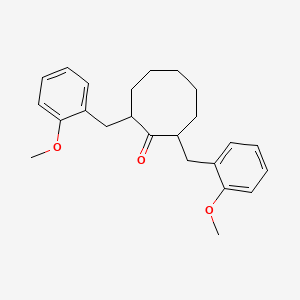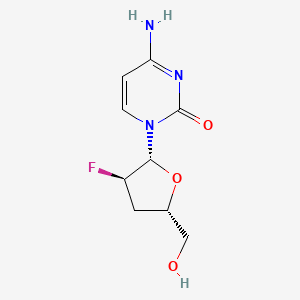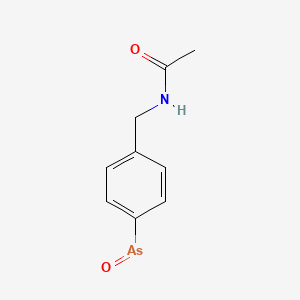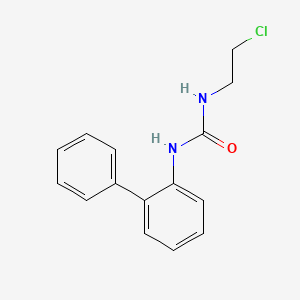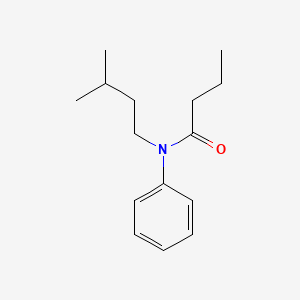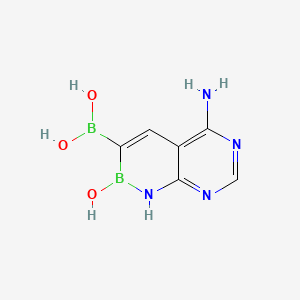
5-Amino-2-hydroxy-1,2-dihydropyrimido(5,4-e)(1,2)azaborinin-3-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-amino-2-hydroxy-1H-pyrimido[5,4-e]azaborinin-3-yl)boronic acid is a heterocyclic compound that contains both boronic acid and pyrimidine moietiesThe presence of the boronic acid group allows for the formation of stable complexes with diols and other nucleophiles, making it a valuable building block for the synthesis of bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-2-hydroxy-1H-pyrimido[5,4-e]azaborinin-3-yl)boronic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable pyrimidine derivative with a boronic acid precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5-amino-2-hydroxy-1H-pyrimido[5,4-e]azaborinin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The boronic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures, pH levels, and the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
(5-amino-2-hydroxy-1H-pyrimido[5,4-e]azaborinin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-amino-2-hydroxy-1H-pyrimido[5,4-e]azaborinin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. This interaction can inhibit the activity of certain enzymes or alter the function of biomolecules, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-amino-pyrazoles: These compounds are also used as building blocks in organic synthesis and have similar applications in medicinal chemistry.
Pyrimido[4,5-d]pyrimidine derivatives: These compounds share structural similarities and are used in the development of pharmaceuticals and advanced materials.
Uniqueness
(5-amino-2-hydroxy-1H-pyrimido[5,4-e]azaborinin-3-yl)boronic acid is unique due to the presence of both boronic acid and pyrimidine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
64705-52-8 |
|---|---|
Molecular Formula |
C6H8B2N4O3 |
Molecular Weight |
205.78 g/mol |
IUPAC Name |
(5-amino-2-hydroxy-1H-pyrimido[5,4-e]azaborinin-3-yl)boronic acid |
InChI |
InChI=1S/C6H8B2N4O3/c9-5-3-1-4(8(14)15)7(13)12-6(3)11-2-10-5/h1-2,13-15H,(H3,9,10,11,12) |
InChI Key |
UQSNVDSFADOKCH-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(=CC2=C(N=CN=C2N1)N)B(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



